5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol is a chemical compound that features a thiophene ring attached to a pentenynol chain. This compound is of interest due to its unique structure, which combines aromatic, alkyne, and alcohol functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol typically involves the coupling of thiophene derivatives with alkyne-containing compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a thiophene halide reacts with a terminal alkyne in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Thiophen-2-ylpent-2-en-4-yn-1-one.
Reduction: this compound to 5-(Thiophen-2-yl)pent-2-en-4-ene.
Substitution: 5-(Bromothiophen-2-yl)pent-2-en-4-yn-1-ol.
Scientific Research Applications
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol depends on its application. In biological systems, it may interact with cellular targets through its thiophene ring, which can engage in π-π interactions with aromatic amino acids in proteins. The alkyne and alcohol functionalities can also participate in hydrogen bonding and covalent modifications of biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-ol: Similar alkyne and alcohol functionalities but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the alkyne and alcohol groups.
5-Hydroxy-1-pentyne: Similar structure but without the thiophene ring.
Uniqueness
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol is unique due to the combination of its thiophene ring with alkyne and alcohol groups, providing a versatile scaffold for various chemical transformations and applications. This unique structure allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
62826-55-5 |
---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-thiophen-2-ylpent-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H8OS/c10-7-3-1-2-5-9-6-4-8-11-9/h1,3-4,6,8,10H,7H2 |
InChI Key |
YHILKFNYJHZQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.